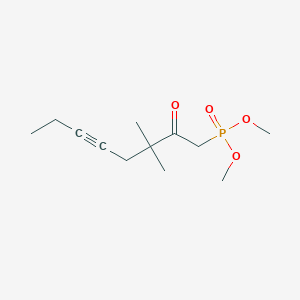
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester
Cat. No. B8611106
Key on ui cas rn:
85462-95-9
M. Wt: 260.27 g/mol
InChI Key: GGMCUAHRMNAHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04497830
Procedure details


To a suspension of 7.1 g of sodium hydride (50% suspension in oil) in 220 ml of absolute tetrahydrofuran a solution of 31.5 g of 3-methyl-2-oxo-butylphosphonic acid dimethyl ester in 74 ml of absolute tetrahydrofuran is added in drops at 24° C.; the product is stirred for 1.5 hours and then, at 0° C., 111 ml of a 1.6 molar butyl lithium solution in hexane is added drop by drop and stirred for 20 minutes. A solution of 29 g of 1-bromo-2-pentine in 44 ml of absolute tetrahydrofuran is then added to the above solution drop by drop, stirred for 3 hours at 0° C., neutralized with 3N of hydrochloric acid and concentrated in a vacuum. 50 ml of brine is added; extraction is performed three times, each time with 200 ml of methylene chloride; the organic extract is shaken twice, each time with 50 ml of brine; the product is dried with magnesium sulfate and concentrated by evaporation in a vacuum. After distillation of the residue at 0.6 Torr and 125° C., 23 g of the title compound is obtained in the form of a colorless liquid.

Quantity
31.5 g
Type
reactant
Reaction Step One








Name
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][P:5]([CH2:9][C:10](=[O:14])[CH:11]([CH3:13])[CH3:12])(=[O:8])[O:6][CH3:7].[CH2:15]([Li])[CH2:16][CH2:17][CH3:18].Br[CH2:21]C#CCC.Cl>O1CCCC1.CCCCCC>[CH3:3][O:4][P:5]([CH2:9][C:10](=[O:14])[C:11]([CH3:21])([CH3:12])[CH2:13][C:15]#[C:16][CH2:17][CH3:18])(=[O:8])[O:6][CH3:7] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
31.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COP(OC)(=O)CC(C(C)C)=O
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
74 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC#CCC
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the product is stirred for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added in drops at 24° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 20 minutes
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 hours at 0° C.
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in a vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 ml of brine is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic extract
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is shaken twice
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the product is dried with magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation in a vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distillation of the residue at 0.6 Torr and 125° C.
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COP(OC)(=O)CC(C(CC#CCC)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
